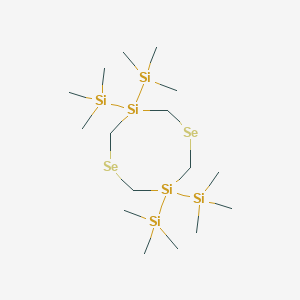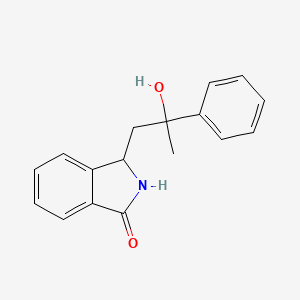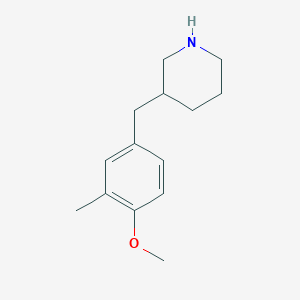
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane typically involves the reaction of trimethylsilyl chloride with a selenium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and materials.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly in the context of selenium’s antioxidant properties.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the reactivity of its selenium atoms. Selenium can participate in redox reactions, influencing various molecular targets and pathways. The compound’s trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its interactions with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
Uniqueness
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs
Propriétés
Numéro CAS |
918904-67-3 |
|---|---|
Formule moléculaire |
C16H44Se2Si6 |
Poids moléculaire |
563.0 g/mol |
Nom IUPAC |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-diselenadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Se2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
Clé InChI |
UYOUUAAMVJOSSF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]1(C[Se]C[Si](C[Se]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)


![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)

![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)

